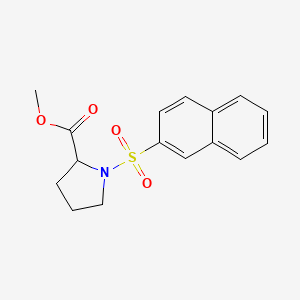

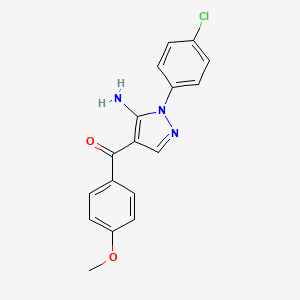

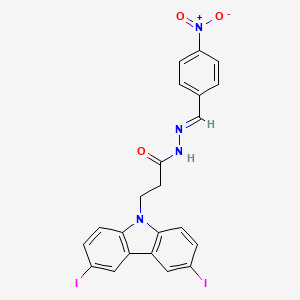

![molecular formula C20H22N4OS B12039745 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 384847-91-0](/img/structure/B12039745.png)

2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[4-(2,3-Dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamid ist eine synthetische organische Verbindung, die sich durch ihre komplexe Struktur auszeichnet, die einen Triazolring, eine Sulfanylgruppe und mehrere methylsubstituierte Phenylgruppen umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[4-(2,3-Dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamid umfasst typischerweise mehrere Schritte:

Bildung des Triazolrings: Dieser Schritt beinhaltet oft die Cyclisierung geeigneter Hydrazinderivate mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen.

Einführung der Sulfanylgruppe: Die Sulfanylgruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden, bei denen ein geeignetes Thiol mit einem halogenierten Vorläufer reagiert.

Acetamidbildung: Der letzte Schritt umfasst die Acylierung der Aminogruppe mit einem Säurechlorid oder Anhydrid zur Bildung des Acetamids.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und strenge Qualitätskontrollen gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Sulfanylgruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Der Triazolring und andere funktionelle Gruppen können unter bestimmten Bedingungen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.

Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierungsmittel, Nitrierungsmittel oder Alkylierungsmittel unter kontrollierten Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Reduzierte Triazolderivate.

Substitution: Verschiedene substituierte Phenylderivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, wodurch es zu einem vielseitigen Zwischenprodukt wird.

Biologie

In der biologischen Forschung können Derivate dieser Verbindung interessante biologische Aktivitäten wie antimikrobielle oder Antikrebsaktivität aufweisen, wodurch sie zu einem Kandidaten für Medikamentenentwicklungsstudien werden.

Medizin

Mögliche medizinische Anwendungen umfassen die Verwendung als Leitverbindung bei der Entwicklung neuer Pharmazeutika, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Industrie

Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie erhöhter thermischer Stabilität oder einzigartigen elektronischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-{[4-(2,3-Dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie könnte es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Der Triazolring und die Sulfanylgruppe könnten bei diesen Interaktionen eine entscheidende Rolle spielen und die Bindungsaffinität und Spezifität der Verbindung beeinflussen.

Wirkmechanismus

The mechanism of action of 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfanyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-{[4-(4-Methylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamid

- 2-{[4-(2,4-Dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamid

- 2-{[4-(2,5-Dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamid

Einzigartigkeit

Die Einzigartigkeit von 2-{[4-(2,3-Dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamid liegt in seinem spezifischen Substitutionsschema an den Phenylringen und dem Vorhandensein der Sulfanylgruppe. Diese strukturellen Merkmale können seine chemische Reaktivität und biologische Aktivität signifikant beeinflussen und ihn von ähnlichen Verbindungen unterscheiden.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 2-{[4-(2,3-Dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamid, das seine Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften umfasst.

Eigenschaften

CAS-Nummer |

384847-91-0 |

|---|---|

Molekularformel |

C20H22N4OS |

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

2-[[4-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C20H22N4OS/c1-13-9-7-11-18(15(13)3)24-16(4)22-23-20(24)26-12-19(25)21-17-10-6-5-8-14(17)2/h5-11H,12H2,1-4H3,(H,21,25) |

InChI-Schlüssel |

FUUVYHCGGYTNST-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)

![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)

![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)

![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)

![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)